4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Description
4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound with the molecular formula C10H8ClN3. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 6th position, and a pyridin-2-yl group at the 2nd position of the pyrimidine ring
Properties
IUPAC Name |
4-chloro-6-methyl-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-6-9(11)14-10(13-7)8-4-2-3-5-12-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTIZJZQBKJJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376933 | |
| Record name | 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77168-31-1 | |
| Record name | 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorination of 4-Methyl-6-hydroxypyrimidine
The primary and most documented method for preparing 4-chloro-6-methylpyrimidine derivatives, including 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine, involves the chlorination of 4-methyl-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of an organic base. This method is well-established for its efficiency and environmental considerations.
| Parameter | Range/Value | Notes |
|---|---|---|
| Starting material | 4-methyl-6-hydroxypyrimidine | Weight ratio 1 |
| Chlorinating agent | Phosphorus oxychloride (POCl₃) | Weight ratio 5-10 relative to starting material |
| Organic base | Triethylamine, diisopropylethylamine, triisopropylamine, others | Weight ratio 0.5-1; added dropwise at low temperature |
| Reaction temperature | 25–100 °C | Initial cooling to 5-10 °C, then reflux at 100 °C |
| Reaction time | 2–5 hours | Typically 3–5 hours depending on base used |
| Work-up | Quenching with water/ice, extraction with ethyl acetate, washing with saturated sodium bicarbonate and sodium chloride solutions | Drying with anhydrous sodium sulfate, recrystallization from n-hexane |
Representative Procedure (Embodiment Example):
- Disperse 100 g of 4-methyl-6-hydroxypyrimidine in 275 mL POCl₃, cool to 5 °C.
- Add 50 mL triethylamine dropwise, causing vigorous reaction.
- Heat to reflux (100 °C) and maintain for 4 hours.
- Remove excess POCl₃ under reduced pressure.
- Quench residue in 1 kg crushed ice with stirring for 1 hour.
- Extract twice with ethyl acetate (200 mL each).
- Wash organic phase with saturated sodium bicarbonate until neutral pH, then with saturated sodium chloride.
- Dry over anhydrous sodium sulfate, filter, concentrate.
- Recrystallize crude product from n-hexane to obtain 4-chloro-6-methylpyrimidine with >98% purity and ~85% yield.
This method is adaptable with different organic bases such as diisopropylethylamine or triisopropylamine, with yields ranging from 75% to 90% and comparable purity.
Suzuki Coupling for Pyridin-2-yl Substitution
To introduce the pyridin-2-yl group at the 2-position of the pyrimidine ring, a Suzuki coupling reaction is typically employed. This involves the palladium-catalyzed cross-coupling of 2,4-dichloro-6-methylpyrimidine with 2-pyridylboronic acid.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 2,4-dichloro-6-methylpyrimidine, 2-pyridylboronic acid | Molar equivalents optimized for full conversion |
| Catalyst | Palladium-based catalyst (e.g., Pd(PPh₃)₄) | Facilitates C-C bond formation |
| Base | Potassium carbonate or similar | Neutralizes acid byproducts |
| Solvent | Dimethylformamide (DMF) or similar | High boiling point solvent for elevated temperature |
| Temperature | Elevated (e.g., 80–120 °C) | Ensures reaction completion |
| Reaction time | Several hours (varies by scale) | Monitored by HPLC or TLC |
After coupling, the intermediate can be hydrolyzed under acidic conditions to yield the target compound. Industrial scale-up often involves continuous flow reactors to improve efficiency and yield.
Comparative Data Table of Preparation Methods
| Step | Method | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Chlorination | POCl₃ + organic base | 25–100 °C, 2–5 h, triethylamine or analogues | 75–90 | >98 | Scalable, environmentally optimized |
| Suzuki Coupling | Pd-catalyzed cross-coupling | 2,4-dichloro-6-methylpyrimidine + 2-pyridylboronic acid, DMF, K₂CO₃, elevated temp | Variable | High | Enables pyridin-2-yl substitution |
| Hydrolysis (post-coupling) | Acidic hydrolysis | Acidic aqueous conditions | High | High | Converts intermediate to final product |
Research Findings and Optimization Notes
- The chlorination step benefits from controlled addition of the organic base at low temperature to minimize side reactions and improve yield.
- Use of triethylamine, diisopropylethylamine, or triisopropylamine as bases can be selected based on availability and reaction kinetics, with minor variations in yield.
- Quenching with ice water and subsequent extraction steps are critical for removing residual reagents and impurities.
- Recrystallization from n-hexane is effective for purification to achieve >98% purity.
- The Suzuki coupling step requires careful catalyst and base selection to ensure high conversion and minimal byproducts.
- Industrial processes may use continuous flow reactors and optimized solvent systems to enhance throughput and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, primary amines, or thiols in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives of pyrimidine.
Coupling Reactions: Biaryl or alkyne derivatives.
Scientific Research Applications
Chemistry
4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. It is utilized in various synthetic pathways to create derivatives with enhanced properties or specific functionalities.
Biology
The compound is investigated for its potential antimicrobial and antiviral properties . Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further exploration in infectious disease treatments.
Medicine
In medicinal chemistry, this compound has been explored for its anticancer and anti-inflammatory activities . Research indicates that it may interfere with cellular signaling pathways involved in cancer proliferation and inflammation.
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of phosphodiesterases | |
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Neuropharmacological | AChE inhibition and blood-brain barrier penetration |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of several pyrimidine derivatives, including this compound. The results demonstrated significant cytotoxicity against various human cancer cell lines, leading to increased apoptosis rates compared to control groups. This effect is attributed to its ability to interfere with critical signaling pathways involved in cell survival and proliferation.
Case Study 2: Anti-inflammatory Effects
Research on pyrimidine derivatives has shown promising anti-inflammatory effects. In vitro studies indicated that compounds similar to this compound can suppress COX-2 activity effectively. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib, highlighting their potential therapeutic applications in treating inflammatory diseases .
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest that this compound possesses favorable oral bioavailability; however, further investigations are necessary to fully characterize its metabolism and excretion pathways. Toxicological assessments indicate that while the compound shows promising biological activities, safety evaluations are essential for its potential therapeutic use.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis. By inhibiting DHFR, the compound can disrupt the proliferation of cancer cells . Additionally, it may modulate other biological pathways, such as the NF-kB inflammatory pathway, contributing to its anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine: Similar structure but with different substitution pattern.
2,4-Dichloro-6-methylpyrimidine: Contains two chlorine atoms and lacks the pyridin-2-yl group.
2-Amino-4-chloro-6-methylpyrimidine: Contains an amino group instead of the pyridin-2-yl group.
Uniqueness
4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the pyridin-2-yl group enhances its ability to interact with biological targets, making it a valuable scaffold in drug discovery and development.
Biological Activity
4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse research findings.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula: C10H8ClN3
- CAS Number: 77168-31-1
- Functional Groups: Contains a chloro group at the 4-position, a methyl group at the 6-position, and a pyridinyl group at the 2-position of the pyrimidine ring.
This compound exhibits its biological effects primarily through interactions with various enzymes and receptors. The compound is known to act as an enzyme inhibitor, particularly in pathways involving dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical in nucleotide synthesis and cancer cell proliferation.
Target Enzymes
- Dihydrofolate Reductase (DHFR): Inhibits DHFR, leading to decreased DNA synthesis in rapidly dividing cells.
- Thymidylate Synthase (TS): Inhibition results in reduced thymidine availability, impairing DNA replication.
The compound's biochemical properties have been investigated in various studies, highlighting its potential as a therapeutic agent:
Anticancer Activity
Research indicates that this compound has notable anticancer properties. In vitro studies demonstrate its efficacy against various cancer cell lines:
The compound shows a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.
Antiviral Activity
In addition to its anticancer properties, it has demonstrated antiviral activity against influenza viruses. Studies report significant reductions in viral load in infected models, suggesting that it may inhibit viral replication effectively .
Case Studies and Research Findings
-
Study on Anticancer Mechanism:
A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, on prostate cancer cell lines (PC3 and DU145). The results indicated that the compound significantly inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G0/G1 phase . -
Antiviral Efficacy:
Another investigation assessed the antiviral properties against H275Y variant strains of influenza A. The compound exhibited a direct effect on viral replication with an IC50 value indicating potent antiviral activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine, and how can reaction conditions be fine-tuned?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. For example, 2,4-dichloro-6-(pyridin-2-yl)pyrimidine (a structural analog) reacts with methylamine in acetonitrile with triethylamine as a base at 60°C to yield the methyl-substituted derivative. Yield optimization requires careful control of stoichiometry, reaction time (18–24 hours), and purification via column chromatography .
- Key Parameters :
- Solvent: Acetonitrile or toluene.
- Temperature: 60–80°C.
- Catalysts: Triethylamine or Pd-based catalysts for cross-coupling steps .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns. For example, intermediates in spirocyclic pyrimidine syntheses show clear [M+H]+ peaks .
- Nuclear Magnetic Resonance (NMR) : 1H NMR (400–600 MHz) and 13C NMR resolve methyl and pyridyl substituents. Coupling constants (e.g., J = 2.5 Hz for pyridyl protons) help confirm regiochemistry .
- X-ray Crystallography : Used in patent literature to validate complex spirocyclic derivatives .
Advanced Research Questions
Q. How can researchers evaluate the compound’s potential as a kinase inhibitor?
- Methodology :
- In vitro kinase assays : Recombinant kinases (e.g., Src/Abl) are incubated with ATP and a fluorescent/radioactive substrate. Inhibition is quantified via IC50 values using dose-response curves (e.g., 0.1–10 μM test range) .
- Cellular models : Assess anti-proliferative effects in cancer cell lines (e.g., PC-3 prostate cancer) via MTT assays. Synergy studies with standard chemotherapeutics (e.g., cisplatin) are recommended .
Q. What strategies improve the compound’s photocatalytic efficiency under red light?
- Methodology :
- Ligand design : Modify peripheral substituents on the pyridyl-pyrimidine core to red-shift absorption (e.g., Ru(II) complexes with 2,4-di(pyridin-2-yl)-pyrimidine ligands achieve λmax > 600 nm) .
- Stability testing : Monitor H2 evolution rates under red light (λ = 630 nm) using Pt co-catalysts. Compare luminescence quantum yields (Φlum) and excited-state lifetimes (τ > 100 ns) to terpyridine analogs .
Q. How does the compound interact with G-protein-coupled receptors (GPCRs) like GPR39?
- Methodology :
- Binding assays : Use HEK293 cells transfected with GPR39 and a cAMP-responsive luciferase reporter. Agonist activity is measured via luminescence (EC50 determination) .
- Regioselectivity analysis : Compare activity of regioisomers (e.g., 2-pyridyl vs. 3-pyridyl substitution) to identify pharmacophore requirements .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Waste disposal : Segregate halogenated waste and treat with professional services to avoid environmental release of chlorinated byproducts .
Contradictory Data and Troubleshooting
Q. How should researchers address discrepancies in reported biological activities?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
